

Physicochemical properties of azido TBDMS ether

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Compound of Interest

Compound Name: (2-Azidoethoxy)(tert-butyl)dimethylsilane

CAS No.: 113274-21-8

Cat. No.: B171944

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Executive Summary

The Azido tert-butyldimethylsilyl (TBDMS) ether motif represents a critical bifunctional scaffold in modern medicinal chemistry, particularly in the development of PROTACs, antibody-drug conjugates (ADCs), and bio-orthogonal labeling reagents. This guide analyzes the physicochemical properties of this class of compounds—using (3-azidopropoxy)(tert-butyl)dimethylsilane as the primary model—and details the orthogonal reactivity that allows the TBDMS group to serve as a robust protecting group while the azide moiety remains available for "Click" chemistry (CuAAC).

Molecular Architecture & Physicochemical Profile[1]

The utility of azido TBDMS ethers stems from the dichotomy between the lipophilic, sterically bulky silyl ether and the dipolar, reactive azide.

Structural Analysis

- **TBDMS Group:** The tert-butyl group provides significant steric bulk, rendering the oxygen-silicon bond ~10,000 times more stable to hydrolysis than a trimethylsilyl (TMS) group.^[1] This lipophilicity (high LogP) aids in cell permeability during early-stage drug development.^[1]
- **Azide Group (**

): A linear 1,3-dipole.^[1] While kinetically stable under physiological conditions, it is thermodynamically high-energy, serving as a "spring-loaded" electrophile for cycloadditions.^[1]

Key Physicochemical Data

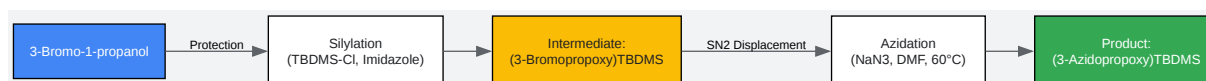
Note: Data below is based on the commercially available precursor (3-Bromopropoxy)(tert-butyl)dimethylsilane and the synthesized azido-derivative.^{[1][2]}

Property	Value / Characteristic	Relevance
Physical State	Colorless to pale yellow liquid	Easy handling; amenable to liquid dispensing. ^[1]
Boiling Point	~182°C (Lit. ^{[1][2][3][4]} for Bromo-precursor)	Warning: Azides should generally not be distilled to dryness due to explosion risk. ^{[1][5]} Purification via column chromatography is standard. ^[1]
Density	~0.95 - 1.09 g/mL	Denser than typical organic solvents (EtOAc, Hexanes) but lighter than halogenated solvents. ^[1]
Solubility	Soluble in DCM, THF, DMF, Toluene	Compatible with standard organic synthesis workflows.
Stability (Acid)	Labile (min in 1% HCl/MeOH)	Cleaves to release free alcohol. ^[1]
Stability (Base)	Stable (pH 4–12)	Survives basic workups and amine nucleophiles. ^[1]

Synthetic Routes & Process Chemistry

The synthesis of azido TBDMS ethers generally follows two pathways. The Displacement Route (Route B below) is preferred in process chemistry to minimize the handling of low-molecular-weight azido-alcohols, which are volatile and shock-sensitive.[1]

Synthesis Workflow Diagram



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Figure 1: Preferred synthetic pathway via silylation followed by azidation.[1] This route avoids the isolation of potentially explosive small-molecule azido alcohols.

Detailed Protocol: Azidation of Silyl Ether

Target: (3-Azidopropoxy)(tert-butyl)dimethylsilane[1]

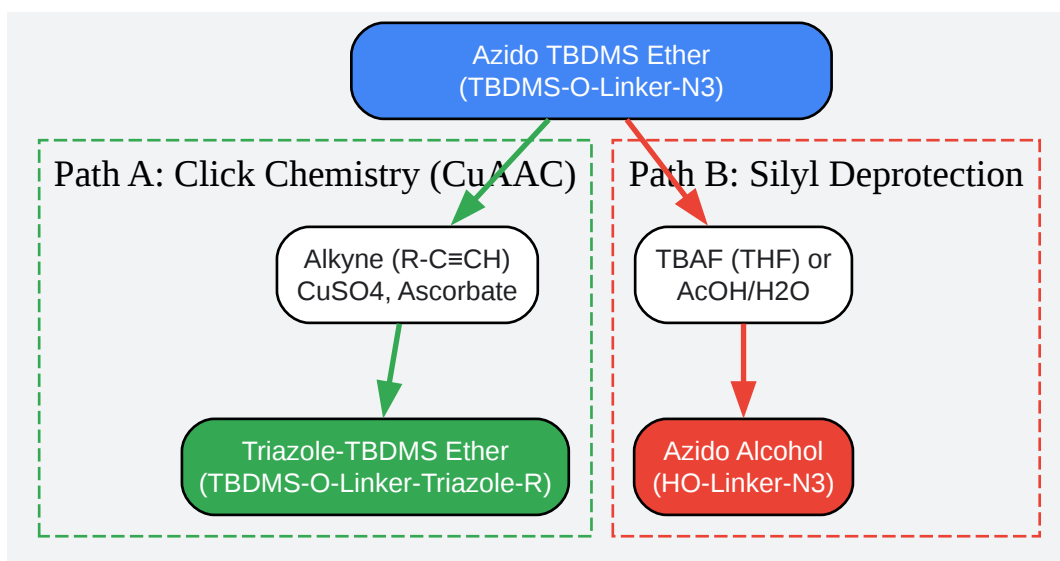
- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-bromopropoxy)(tert-butyl)dimethylsilane (1.0 equiv) in anhydrous DMF (0.5 M concentration).
- Reagent Addition: Add Sodium Azide (, 1.5 equiv) carefully.
 - Expert Insight: Although is not shock-sensitive in solution, avoid using metal spatulas to prevent the formation of heavy metal azides (e.g., copper azide), which are highly explosive. Use plastic or ceramic tools.
- Reaction: Heat the mixture to 60°C under an inert atmosphere (or Ar) for 4–6 hours. Monitor via TLC (stain with Anisaldehyde or PMA; azides are not UV active unless conjugated).[1]

- Workup (Critical for Safety):
 - Dilute with diethyl ether or EtOAc.[1]
 - Wash copiously with water (to remove DMF and excess
).[1]
 - Quench: Treat the aqueous waste with bleach (sodium hypochlorite) or specific azide quenching kits before disposal to destroy unreacted azide.[1]
- Purification: Flash column chromatography (Hexanes/EtOAc). The product is a colorless oil.
[1]

Orthogonality & Reactivity

The defining feature of this molecule is its orthogonality. The TBDMS group protects the oxygen, while the azide remains inert to the conditions required to remove the TBDMS, and vice versa.

Orthogonal Logic Map



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Figure 2: Orthogonal reactivity profile. Path A modifies the azide while retaining the silyl ether. Path B reveals the alcohol while retaining the azide.

Protocol: Selective TBDMS Deprotection

To reveal the hydroxyl group for further functionalization (e.g., converting to an NHS-ester for lysine conjugation) while keeping the azide intact:

- Reagents: Tetrabutylammonium fluoride (TBAF) in THF (1.0 M).
- Conditions: 0°C to Room Temperature, 1–2 hours.
- Mechanism: The high affinity of Fluoride for Silicon () drives the cleavage.^[1]
- Note: Azides are stable to TBAF.^[1] However, avoid strong reducing acids (e.g., HBr), which can reduce the azide or cause rearrangements.

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.^{[1][5][6][7]}

The C/N Ratio Rule

A widely accepted heuristic for the safety of organic azides is the Rule of Six ^[1]:

^{[5][6]}

- Interpretation: The total number of carbon () and oxygen () atoms should be at least six times the number of azide groups ().^{[1][6]}
- Application to (3-Azidopropoxy)TBDMS:
 - Carbons: 9 (3 propyl + 6 silyl alkyls)^[1]
 - Oxygens: 1

- Total (C+O): 10
- Azides: 1
- Ratio: 10:1. Verdict: This molecule is considered stable and safe for isolation and storage under standard conditions.[1]

Storage & Disposal

- Storage: Store at 2–8°C in amber vials (azides can be light-sensitive).
- Compatibility: Incompatible with strong acids (forms
 , highly toxic/explosive) and transition metals (forms metal azides).[1]

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